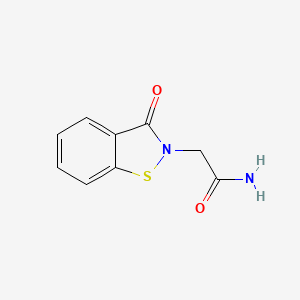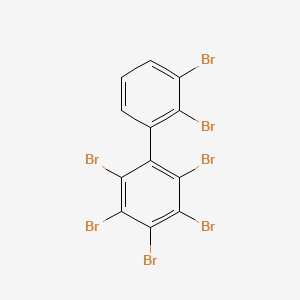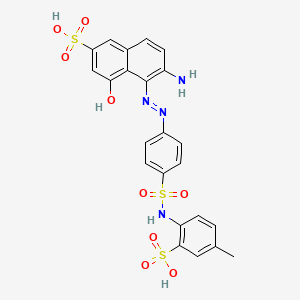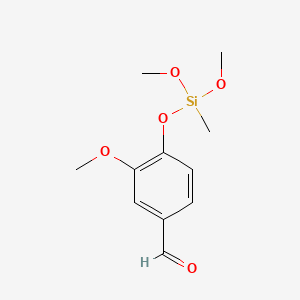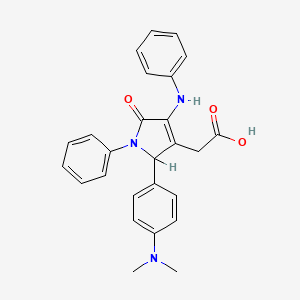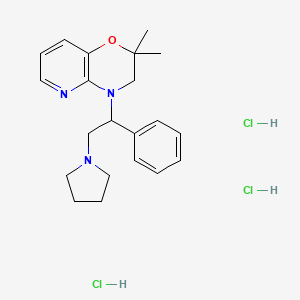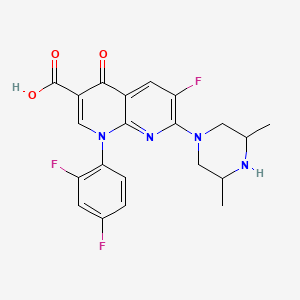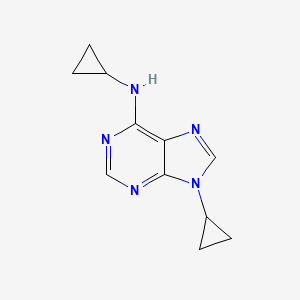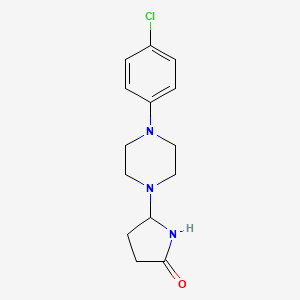
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-chlorophenylpiperazine with a suitable pyrrolidinone derivative. One common method includes the use of a nucleophilic substitution reaction where 4-chlorophenylpiperazine reacts with a halogenated pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyrrolidinone.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) agent. It has shown promise in preclinical studies for the treatment of neurological disorders such as anxiety and depression .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility makes it valuable for various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The compound binds to receptors in these pathways, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-(4-Chlorophenyl)Imidazole
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
- 4-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Compared to these similar compounds, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to its combined piperazine and pyrrolidinone structure. This dual functionality allows for a broader range of chemical reactions and biological activities. Additionally, its specific substitution pattern on the piperazine ring enhances its binding affinity to certain biological targets, making it a more potent candidate for drug development .
Propriétés
Numéro CAS |
91703-09-2 |
|---|---|
Formule moléculaire |
C14H18ClN3O |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
5-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
Clé InChI |
RRFVAEJDATUHIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



